molecular formula C19H21NO B11933360 (E)-10-Hydroxynortriptyline-d3

(E)-10-Hydroxynortriptyline-d3

Cat. No.: B11933360
M. Wt: 282.4 g/mol
InChI Key: VAGXZGJKNUNLHK-XGLAJIDCSA-N
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Description

(E)-10-Hydroxynortriptyline-d3 is a deuterated analog of (E)-10-Hydroxynortriptyline, a metabolite of the tricyclic antidepressant nortriptyline. The deuterium atoms replace hydrogen atoms in the compound, which can help in studying the pharmacokinetics and metabolic pathways of the parent compound. This compound is often used in scientific research to understand the behavior of nortriptyline in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-10-Hydroxynortriptyline-d3 typically involves the deuteration of nortriptyline. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and isotopic enrichment of the final compound.

Chemical Reactions Analysis

Types of Reactions: (E)-10-Hydroxynortriptyline-d3 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to its corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of 10-ketonortriptyline-d3.

    Reduction: Formation of 10-hydroxy-10-deuteronortriptyline.

    Substitution: Formation of 10-halogenated nortriptyline-d3 derivatives.

Scientific Research Applications

(E)-10-Hydroxynortriptyline-d3 is widely used in scientific research, including:

    Chemistry: Studying the reaction mechanisms and pathways of nortriptyline and its metabolites.

    Biology: Investigating the metabolic fate and biological activity of nortriptyline in living organisms.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of nortriptyline for better therapeutic applications.

    Industry: Developing new analytical methods for detecting and quantifying nortriptyline and its metabolites in biological samples.

Mechanism of Action

The mechanism of action of (E)-10-Hydroxynortriptyline-d3 is similar to that of nortriptyline. It primarily acts by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The deuterated form allows for more precise tracking and analysis of the compound’s behavior in biological systems.

Comparison with Similar Compounds

    Nortriptyline: The parent compound with similar pharmacological effects.

    10-Hydroxynortriptyline: The non-deuterated analog with similar metabolic pathways.

    Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.

Uniqueness: (E)-10-Hydroxynortriptyline-d3 is unique due to the presence of deuterium atoms, which provide advantages in metabolic studies and pharmacokinetic analysis. The deuterium atoms can help in reducing the rate of metabolic degradation, leading to prolonged activity and better stability of the compound.

Properties

Molecular Formula

C19H21NO

Molecular Weight

282.4 g/mol

IUPAC Name

(2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+/i1D3

InChI Key

VAGXZGJKNUNLHK-XGLAJIDCSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O

Origin of Product

United States

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